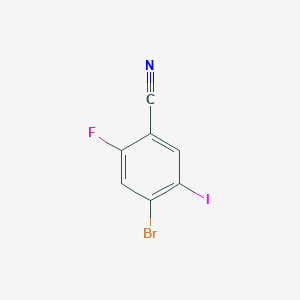
4-Bromo-2-fluoro-5-iodobenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-fluoro-5-iodobenzonitrile is a halogenated benzonitrile compound with the molecular formula C7H2BrFIN and a molecular weight of 325.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core, making it a versatile building block in organic synthesis and various scientific research applications.
Preparation Methods
The synthesis of 4-Bromo-2-fluoro-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the bromination, fluorination, and iodination of benzonitrile derivatives. For example, the synthesis may begin with 4-bromobenzonitrile, followed by selective fluorination and iodination under controlled conditions . Industrial production methods often involve similar multi-step processes, optimized for higher yields and purity.
Chemical Reactions Analysis
4-Bromo-2-fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Bromo-2-fluoro-5-iodobenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-2-fluoro-5-iodobenzonitrile depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .
Comparison with Similar Compounds
4-Bromo-2-fluoro-5-iodobenzonitrile can be compared with other halogenated benzonitriles, such as:
4-Bromobenzonitrile: Lacks the fluorine and iodine atoms, making it less versatile in certain synthetic applications.
2-Fluoro-4-iodobenzonitrile: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
4-Bromo-2-iodobenzonitrile:
The uniqueness of this compound lies in its combination of three different halogen atoms, providing a unique reactivity profile and making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C7H2BrFIN |
|---|---|
Molecular Weight |
325.90 g/mol |
IUPAC Name |
4-bromo-2-fluoro-5-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrFIN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H |
InChI Key |
CKYHKEBNVIUBAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)Br)F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



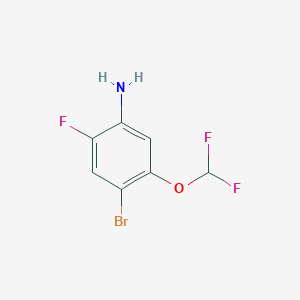




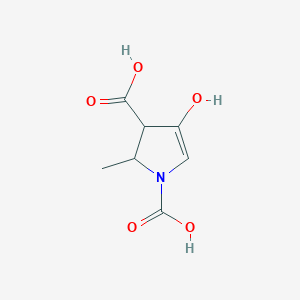
![4-Hydroxy-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B12853556.png)
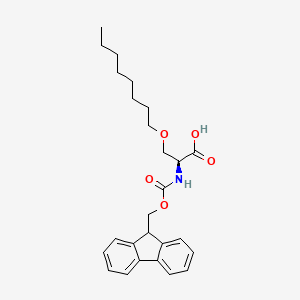
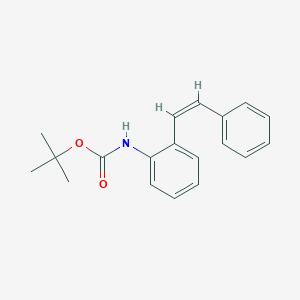

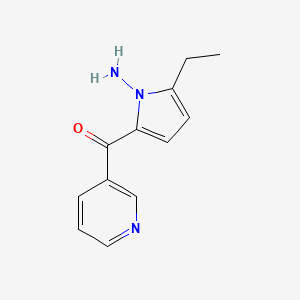
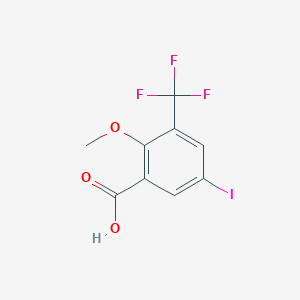
![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)
